Cinnamaldehyde
Overview
Description
Cinnamaldehyde, also known as 3-phenylprop-2-enal, is an organic compound with the formula C₉H₈O. It is a pale yellow, viscous liquid that occurs naturally in the bark of cinnamon trees and other species of the genus Cinnamomum. This compound is responsible for the distinctive flavor and aroma of cinnamon. This compound is a phenylpropanoid that is naturally synthesized by the shikimate pathway .
Mechanism of Action
Target of Action
Cinnamaldehyde, a natural compound derived from cinnamon, has a broad pharmacological range, impacting various diseases through detailed mechanisms . It primarily targets the NF-κB pathway and modulates pro-inflammatory mediators . It also interacts with bacterial cells, inducing apoptosis in cancer cells .
Mode of Action
This compound operates by inhibiting the NF-κB pathway and modulating pro-inflammatory mediators . It disrupts bacterial cells and induces apoptosis in cancer cells . It also demonstrates anti-inflammatory actions through downregulation of TNF-α, NF-κB, and COX-2 expressions and marked reduction in IL-1β, IL-6, IL-23, and IL-17 levels .
Biochemical Pathways
This compound affects various biochemical pathways. It primarily operates by inhibiting the NF-κB pathway . It also impacts the phenylpropanoid pathway . In cancer cells, it induces apoptosis by activating caspases and damaging mitochondrial function, inhibits tumor angiogenesis, and exhibits anti-proliferation, anti-inflammatory, and antioxidant properties .
Pharmacokinetics
This compound exhibits glucolipid lowering effects in diabetic animals by increasing glucose uptake and improving insulin sensitivity in adipose and skeletal muscle tissues, improving glycogen synthesis in the liver, restoring pancreatic islets dysfunction, and slowing gastric emptying rates . It also has the potential of metabolizing into cinnamyl alcohol and methyl cinnamate and cinnamic acid in the body .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It enhances metabolic health by improving glucose uptake and insulin sensitivity . It offers cardiovascular protection through its anti-inflammatory and lipid-lowering effects . Additionally, it promotes autophagy in kidney disease management . In cancer cells, it induces apoptosis, inhibits tumor angiogenesis, and exhibits anti-proliferation, anti-inflammatory, and antioxidant properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound decomposes to styrene because of oxidation as a result of bad storage or transport conditions. Styrene especially forms in high humidity and high temperatures . Therefore, the storage and transport conditions of this compound can significantly impact its efficacy and stability.
Biochemical Analysis
Biochemical Properties
Cinnamaldehyde interacts with various enzymes, proteins, and other biomolecules. It is involved in the phenylpropanoid pathway, which is crucial for the biosynthesis of flavonoids and phenolic acids . The interaction of this compound with these biomolecules contributes to its diverse biochemical effects .
Cellular Effects
This compound has been shown to influence cell function in various ways. It has been reported to possess anti-inflammatory, hypoglycemic, hypolipidemic, and neuroprotective functions . These effects are likely mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and likely involves multiple pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High-dose tube feeding of cinnamon leaf extract, which contains this compound, has been shown to improve Parkinson’s disease (PD) in rats .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The effects on its localization or accumulation are still being studied .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. It is likely that specific targeting signals or post-translational modifications direct this compound to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnamaldehyde can be synthesized through several methods:
Crossed-Aldol Condensation: This traditional method involves the reaction of benzaldehyde and acetaldehyde in the presence of a base.
Solid Super Base Catalysis: This method involves dissolving benzaldehyde and acetaldehyde in a solvent, controlling the temperature between 0-80°C, and carrying out the condensation reaction under the catalysis of a solid super base.
Industrial Production Methods: The most economical method for industrial production of this compound is through the steam distillation of cinnamon bark oil. This process involves heating the cinnamon bark with water vapor to evaporate the essential oils, which are then cooled and collected. The essential oil of cinnamon bark can contain up to 90% this compound .
Chemical Reactions Analysis
Cinnamaldehyde undergoes various chemical reactions, including:
Hydrogenation: The carbon-carbon double bond in this compound can be hydrogenated to form hydrothis compound using catalysts such as palladium on carbon.
Nucleophilic Addition: The carbonyl group in this compound can undergo nucleophilic addition reactions with reagents like Grignard reagents to form various alcohols.
Scientific Research Applications
Cinnamaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Cinnamaldehyde is unique due to its distinct flavor and aroma, as well as its wide range of biological activities. Similar compounds include:
Cinnamic Acid: A related compound that can be synthesized from this compound through oxidation.
Cinnamyl Alcohol: A reduction product of this compound.
Eugenol: Another phenylpropanoid found in cinnamon that has similar antimicrobial and antioxidant properties.
This compound stands out due to its high reactivity and versatility in various applications, making it a valuable compound in multiple fields.
Properties
IUPAC Name |
(E)-3-phenylprop-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPRLNWUNMBNBZ-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024834 | |
Record name | (2E)-3-Phenylprop-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6024834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Yellowish oily liquid; [HSDB], Clear yellow liquid with a cinnamon odor; [CAMEO], Liquid, Yellow liquid, strong cinnamon odour | |
Record name | 2-Propenal, 3-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cinnamic aldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/993 | |
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Record name | trans-Cinnamaldehyde | |
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Record name | Cinnamaldehyde | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Cinnamaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/692/ | |
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Boiling Point |
253 °C @ 760 MM HG (SLIGHT DECOMP), 248.00 °C. @ 760.00 mm Hg | |
Record name | CINNAMALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |
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Record name | Cinnamaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003441 | |
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Flash Point |
160 °F, 120 °C closed cup | |
Record name | Cinnamic aldehyde | |
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Record name | CINNAMALDEHYDE | |
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Solubility |
Dissolves in about 700 parts water, in about 7 volumes of 60% alcohol., SOL IN ETHER, CHLOROFORM; INSOL IN PETROLEUM ETHER, Miscible with alcohol, ether, chloroform, oils, SOLUBILITY: 1:5 IN 60%, 1:25 IN 50%, 1:2.5 IN 70% ALC, In water, 1.42X10+3 mg/L at 25 °C, 1.42 mg/mL at 25 °C, insoluble in water; miscible in oils, miscible (in ethanol) | |
Record name | CINNAMALDEHYDE | |
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Record name | Cinnamaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003441 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Cinnamaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/692/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.048-1.052 at 25 °C/25 °C, 1.046-1.053 | |
Record name | CINNAMALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cinnamaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/692/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
VAPOR DENSITY: 4.6 (AIR= 1) | |
Record name | CINNAMALDEHYDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |
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Vapor Pressure |
2.89X10-2 mm Hg at 25 °C | |
Record name | CINNAMALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |
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Color/Form |
Yellowish oily liquid, GREENISH-YELLOW LIQUID | |
CAS No. |
14371-10-9, 104-55-2 | |
Record name | trans-Cinnamaldehyde | |
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Record name | Cinnamaldehyde [NF] | |
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Record name | Cinnamaldehyde | |
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Record name | cinnamaldehyde | |
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Record name | cinnamaldehyde | |
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Record name | 2-Propenal, 3-phenyl- | |
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Record name | Cinnamaldehyde | |
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Record name | CINNAMALDEHYDE | |
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Record name | CINNAMALDEHYDE | |
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Record name | Cinnamaldehyde | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-7.5 °C | |
Record name | CINNAMALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cinnamaldehyde | |
Source | Human Metabolome Database (HMDB) | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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